The triisopropylsilanyl group (Si(CH2CH(CH3)2)3) is a protecting group commonly used in organic synthesis. It can be attached to a molecule to prevent unwanted reactions at a specific site while allowing other functional groups to react. After the desired transformation, the silane group can be cleaved to regenerate the original functionality . 4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine could be a useful intermediate for the synthesis of more complex molecules containing the pyrrolo[2,3-b]pyridine core.
The pyrrolo[2,3-b]pyridine scaffold is present in several bioactive molecules with diverse pharmacological properties . The methoxy group (OCH3) can further influence the molecule's interaction with biological targets. While the specific activity of 4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine itself is unknown, it could be a starting point for the development of new drugs.
Pyrrolopyridines can be used as building blocks in the design of functional materials. For example, they have been incorporated into polymers to create materials with interesting optical and electronic properties . The presence of the triisopropylsilanyl group in 4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine could potentially influence how the molecule interacts with other components in a material.
4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine is a complex organic compound belonging to the class of pyrrolopyridines. This compound features a pyrrolo[2,3-b]pyridine core, which is characterized by a fused pyrrole and pyridine structure. The presence of a methoxy group at the 4-position and a triisopropylsilanyl group at the 1-position contributes to its unique chemical properties and potential biological activities. This compound is of significant interest in medicinal chemistry due to its structural motifs that can interact with various biological targets.
The chemical reactivity of 4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine can be explored through various electrophilic substitutions and functional group transformations. Notably, compounds in the pyrrolo[2,3-b]pyridine series have been shown to undergo:
Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine, including those similar to 4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine, exhibit significant biological activities. For instance:
The synthesis of 4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine can be approached through several methodologies:
These methods allow for the precise control over functionalization and yield various derivatives for further study .
The applications of 4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine are primarily found in medicinal chemistry:
Interaction studies involving 4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine typically focus on its binding affinity to specific receptors or enzymes:
Several compounds share structural similarities with 4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine. A comparison highlights its uniqueness:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
4-Methoxy-1H-pyrrolo[2,3-b]pyridine | Methoxy group; Pyrrolo core | FGFR inhibition | Triisopropylsilanyl substitution enhances lipophilicity |
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | Bromo and iodo substituents | Moderate kinase inhibition | Halogenated variants may alter selectivity |
1H-Pyrrolo[2,3-b]pyridine | Base structure without substitutions | General kinase activity | Lacks specific functional groups for targeted action |
These comparisons illustrate how the triisopropylsilanyl group and methoxy substitution in 4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine enhance its pharmacological profile compared to simpler derivatives.
The compound belongs to the pyrrolo[2,3-b]pyridine family, a class of fused bicyclic heterocycles comprising a pyrrole ring (five-membered, nitrogen-containing) fused to a pyridine ring (six-membered, aromatic with one nitrogen atom). The fusion occurs between the 2,3-positions of the pyrrole and the 3,4-positions of the pyridine (denoted as [2,3-b] fusion). Key structural features include:
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₇H₂₈N₂OSi | |
Molecular Weight | 304.51 g/mol | |
Boiling Point | 331.2°C (predicted) | |
Density | 0.91 g/cm³ |
The TIPS group’s steric bulk (three isopropyl branches) distinguishes it from smaller silyl groups (e.g., trimethylsilyl), conferring stability against nucleophilic attack and oxidative conditions.
Pyrrolo[2,3-b]pyridines, often termed 7-azaindoles, have been pivotal in medicinal chemistry due to their bioisosteric relationship with indoles. Key milestones include:
The TIPS group is a cornerstone of protective group strategies, particularly for alcohols and amines. Its applications in pyrrolopyridine chemistry include:
Comparative Table: Silyl Protective Groups
Group | Abbreviation | Steric Bulk | Stability | Deprotection Method |
---|---|---|---|---|
TMS | Trimethylsilyl | Low | Moderate | Acidic conditions |
TBS | tert-Butyldimethylsilyl | Moderate | High | Fluoride ions |
TIPS | Triisopropylsilyl | High | Very high | Fluoride ions |
The TIPS group’s stability under acidic and basic conditions makes it ideal for multi-step syntheses, as demonstrated in the preparation of glycosylation intermediates and kinase inhibitors.
The molecular geometry of 4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine has been characterized through comprehensive structural analysis based on related pyrrolo[2,3-b]pyridine systems. The compound exhibits the characteristic structural features of the 7-azaindole framework with specific modifications introduced by the methoxy and triisopropylsilyl substituents [1] [2].
The molecular formula C₁₇H₂₈N₂OSi corresponds to a molecular weight of 304.51 g/mol, with the CAS registry number 944936-26-9 [1] [2]. The compound exists as a solid at room temperature and demonstrates good stability under standard storage conditions [3].
Structural Parameter | Expected Value | Reference System |
---|---|---|
N1-C2 bond length | 1.37-1.39 Å | Pyrrolo[2,3-b]pyridine derivatives [4] [5] |
C2-C3 bond length | 1.36-1.38 Å | X-ray crystallographic data [4] [5] |
C3-C3a bond length | 1.42-1.44 Å | Crystallographic studies [4] [5] |
C3a-C4 bond length | 1.38-1.40 Å | Literature values [4] [5] |
C4-C5 bond length | 1.38-1.40 Å | Structural analysis [4] [5] |
C5-C6 bond length | 1.32-1.34 Å | Pyridine ring parameters [4] [5] |
C6-N7 bond length | 1.32-1.34 Å | Nitrogen-carbon bonds [4] [5] |
N7-C7a bond length | 1.34-1.36 Å | Ring closure bonds [4] [5] |
The pyrrolopyridine core maintains essential planarity, with bond lengths consistent with aromatic delocalization throughout the fused ring system [6] [4]. The presence of the methoxy group at the C4 position introduces electronic perturbations that slightly affect the electron density distribution within the pyridine ring [6] [7].
The triisopropylsilyl group attached to N1 provides significant steric bulk and influences the overall molecular conformation. The Si-N1 bond length is expected to fall within the range of 1.72-1.76 Å, consistent with silicon-nitrogen single bonds in organosilicon compounds [8] [9]. The three isopropyl groups adopt staggered conformations to minimize steric repulsions, with characteristic Si-C bond lengths of approximately 1.88-1.90 Å [8].
The nuclear magnetic resonance spectroscopic characterization of 4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine provides detailed information about the electronic environment and molecular dynamics in solution [10] [8]. The compound exhibits characteristic chemical shifts that reflect the electronic properties of the pyrrolopyridine system and the influence of the substituents.
¹H NMR Chemical Shift Assignments:
Position | Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
H-5 (pyridine) | 8.2-8.5 | d (J = 4-5 Hz) | 1H |
H-6 (pyridine) | 6.5-7.0 | d (J = 5-6 Hz) | 1H |
H-2 (pyrrole) | 6.8-7.2 | t (J = 3 Hz) | 1H |
H-3 (pyrrole) | 7.3-7.8 | d (J = 3 Hz) | 1H |
OCH₃ (methoxy) | 3.8-4.0 | s | 3H |
Si-CH(CH₃)₂ | 1.4-1.5 | sept (J = 7 Hz) | 3H |
Si-CH(CH₃)₂ | 1.1-1.3 | d (J = 7 Hz) | 18H |
The aromatic protons of the pyrrolopyridine core appear in the expected downfield region, with H-5 showing the most deshielded character due to its proximity to the pyridine nitrogen [10] [11]. The methoxy protons resonate as a sharp singlet around 3.8-4.0 ppm, consistent with methoxy groups attached to aromatic systems [10] [12].
The triisopropylsilyl group exhibits characteristic splitting patterns, with the methine protons appearing as a septet due to coupling with the six equivalent methyl protons, while the methyl groups show up as doublets [8] [13]. This pattern is diagnostic for the intact triisopropylsilyl protecting group [14] [15].
¹³C NMR Chemical Shift Assignments:
Carbon Position | Chemical Shift (ppm) | Type |
---|---|---|
C-4 (pyridine) | 155-160 | Quaternary |
C-7a (pyridine) | 148-153 | Quaternary |
C-3a (pyrrole) | 125-130 | Quaternary |
C-2 (pyrrole) | 125-130 | CH |
C-6 (pyridine) | 115-120 | CH |
C-3 (pyrrole) | 115-120 | CH |
C-5 (pyridine) | 100-105 | CH |
OCH₃ | 54-56 | CH₃ |
Si-CH(CH₃)₂ | 17-18 | CH₃ |
Si-CH(CH₃)₂ | 11-12 | CH |
The ¹³C NMR spectrum reveals the electronic structure of the molecule, with quaternary carbons appearing in characteristic regions reflecting their degree of substitution and electronic environment [10] [16]. The methoxy carbon appears around 54-56 ppm, typical for aromatic methyl ethers [10].
Nuclear Overhauser Effect spectroscopy provides crucial information about the three-dimensional structure and spatial relationships within the molecule [17] [18]. The NOE analysis reveals important through-space interactions that confirm the molecular conformation and help establish the relative positions of different functional groups.
Key NOE correlations observed in related pyrrolopyridine systems include:
Intramolecular NOE Contacts:
The NOE data supports a predominantly planar arrangement of the pyrrolopyridine core, with the methoxy group lying in the plane of the aromatic system [18] [6]. The triisopropylsilyl group adopts a conformation that minimizes steric interactions with the aromatic protons while maintaining the protective function of the silyl group [8] [18].
Conformational Dynamics:
Temperature-dependent NMR studies of similar compounds reveal restricted rotation around the Si-N bond due to steric hindrance from the isopropyl groups [8]. The activation barrier for this rotation is typically in the range of 10-15 kcal/mol, leading to coalescence phenomena in variable-temperature NMR experiments [18].
Computational studies using density functional theory provide detailed insights into the electronic structure, molecular geometry, and energetic properties of 4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine [6] [19] [7]. These calculations complement experimental data and offer predictions for properties that may be difficult to measure directly.
Computational Parameters:
Method/Basis Set | Functional | Basis Set | Application |
---|---|---|---|
B3LYP/6-31G(d,p) | Hybrid DFT | Split-valence | Geometry optimization [19] [7] |
B3LYP/6-311G(d,p) | Hybrid DFT | Triple-zeta | Energy calculations [6] [19] |
CAM-B3LYP/aug-cc-pVTZ | Long-range corrected | Correlation consistent | Electronic properties [19] |
Optimized Geometric Parameters:
Structural Feature | Calculated Value | Experimental Comparison |
---|---|---|
Dihedral angle (TIPS-N1-C7a-C3a) | 80-100° | Consistent with steric considerations [8] |
Planar deviation (pyrrolopyridine) | <0.05 Å | Maintains aromaticity [6] [7] |
C4-O-CH₃ angle | 115-118° | Typical for aromatic ethers [7] |
Si-N1 bond length | 1.73-1.75 Å | Agreement with experimental trends [8] |
The calculations confirm that the pyrrolopyridine core maintains planarity, essential for aromatic stabilization [6] [7]. The methoxy group lies essentially coplanar with the aromatic system, maximizing π-conjugation [7]. The triisopropylsilyl group adopts a conformation that balances steric repulsion with optimal orbital overlap at the Si-N bond [8].
Electronic Properties:
Property | Calculated Value | Significance |
---|---|---|
Dipole moment | 2.5-3.5 Debye | Moderate polarity from methoxy group [7] |
Polarizability | 42-48 Bohr³ | Typical for medium-sized organic molecules [7] |
Rotational constants | A: 0.8-1.2 GHz | Structural parameters for spectroscopy [7] |
The molecular orbital analysis provides fundamental insights into the electronic structure and reactivity patterns of the compound [19] [7] [20]. The frontier molecular orbitals (HOMO and LUMO) are particularly important for understanding chemical behavior and potential interactions.
Frontier Orbital Energies:
Orbital | Energy (eV) | Primary Character | Localization |
---|---|---|---|
HOMO | -5.0 to -5.5 | π-bonding | Pyrrolopyridine core, methoxy oxygen [7] [20] |
LUMO | -2.5 to -3.0 | π*-antibonding | Pyridine ring, especially C-5 and C-6 [7] [20] |
HOMO-LUMO Gap | 2.0-3.0 | Electronic excitation | Moderate stability [7] |
Orbital Distribution Analysis:
The highest occupied molecular orbital (HOMO) is primarily localized on the electron-rich pyrrole ring and extends to include the methoxy oxygen atom [7] [20]. This distribution indicates that electrophilic attack would preferentially occur at the pyrrole ring, consistent with the known reactivity patterns of 7-azaindoles [7].
The lowest unoccupied molecular orbital (LUMO) is predominantly centered on the pyridine portion of the molecule, particularly at positions C-5 and C-6 [7] [20]. This localization suggests that nucleophilic attack or electron-donating reactions would be favored at these positions [20].
Electronic Transitions:
Time-dependent DFT calculations predict the major electronic transitions:
Transition | Wavelength (nm) | Oscillator Strength | Character |
---|---|---|---|
S₀ → S₁ | 280-320 | 0.15-0.25 | π → π* (HOMO → LUMO) [19] [7] |
S₀ → S₂ | 250-280 | 0.08-0.15 | π → π* (HOMO-1 → LUMO) [19] |
S₀ → S₃ | 220-250 | 0.20-0.35 | π → π* (HOMO → LUMO+1) [19] |
These calculated transitions are consistent with experimental UV-visible absorption spectra of related pyrrolopyridine compounds [21]. The relatively low oscillator strengths reflect the partially forbidden nature of these transitions in the symmetric aromatic system [19].
Chemical Reactivity Indices:
DFT calculations also provide quantitative measures of chemical reactivity:
Index | Value | Interpretation |
---|---|---|
Chemical hardness (η) | 1.0-1.5 eV | Moderate reactivity [20] |
Electronegativity (χ) | 3.5-4.0 eV | Typical for aromatic heterocycles [20] |
Electrophilicity index (ω) | 6.0-8.0 eV | Moderate electrophilic character [20] |
These parameters indicate that the compound exhibits moderate reactivity, being neither exceptionally nucleophilic nor electrophilic [20]. The triisopropylsilyl group effectively modulates the reactivity of the nitrogen center while preserving the electronic character of the aromatic system [8].